

Lateritin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Lateritin*

Cat. No.: *B1674538*

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Abstract

Lateritin is a fungal metabolite isolated from *Gibberella lateritium* with significant biological activity as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **lateritin**, alongside detailed experimental protocols for its isolation and characterization. The mechanism of action through the inhibition of the ACAT signaling pathway is also described. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Lateritin, with the systematic IUPAC name 3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione, is a diketopiperazine derivative. The molecule possesses a morpholine-2,5-dione core with benzyl, methyl, and isopropyl substituents. The stereochemistry of the naturally occurring isomer has been identified as (3*S*,6*R*)-**Lateritin**.

Physicochemical Properties

A summary of the key physicochemical properties of **lateritin** is presented in Table 1. **Lateritin** is an off-white solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)[1].

Table 1: Physicochemical and Chromatographic Properties of **Lateritin**

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₉ NO ₃	
Molecular Weight	261.32 g/mol	
Exact Mass	261.13649347 Da	
Appearance	Off-white solid	[1]
Solubility	Soluble in ethanol, DMSO	[1]
XLogP3	2.8	
TLC Rf Value	0.61 (n-hexane:acetone, 1:1)	
HPLC Retention Time	17.5 minutes	
Purity (commercial)	≥97% (HPLC)	[1]
Storage Stability	Stable for at least 2 years at -20°C	[1]

Spectroscopic Data

The structural elucidation of **lateritin** was accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of **lateritin**. While the complete, detailed NMR data table from the original isolation paper is not publicly available in its entirety, partial data indicates the presence of a phenyl group with signals for five methine carbons at δC 126.74, 128.51, and 128.88 ppm, and one quaternary carbon at δC 136.65 ppm. A comprehensive analysis of ¹H, ¹³C, COSY, HMQC, and HMBC spectra would be required for full assignment.

The exact mass of **lateritin** has been determined by high-resolution mass spectrometry. The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be expected to show characteristic losses of the benzyl and isopropyl groups. The molecular ion peak [M]⁺ would be observed at m/z 261.

Biological Activity and Mechanism of Action

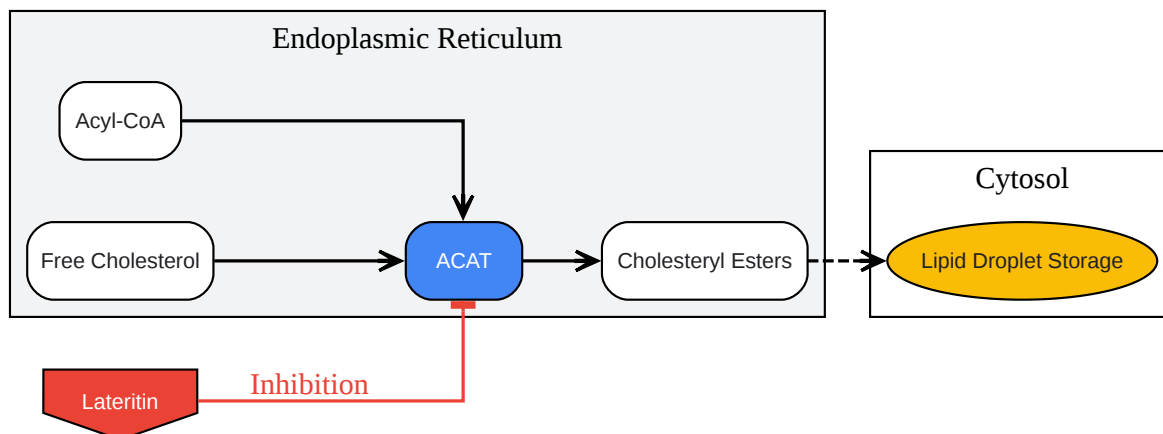
The primary biological activity of **lateritin** is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol homeostasis.

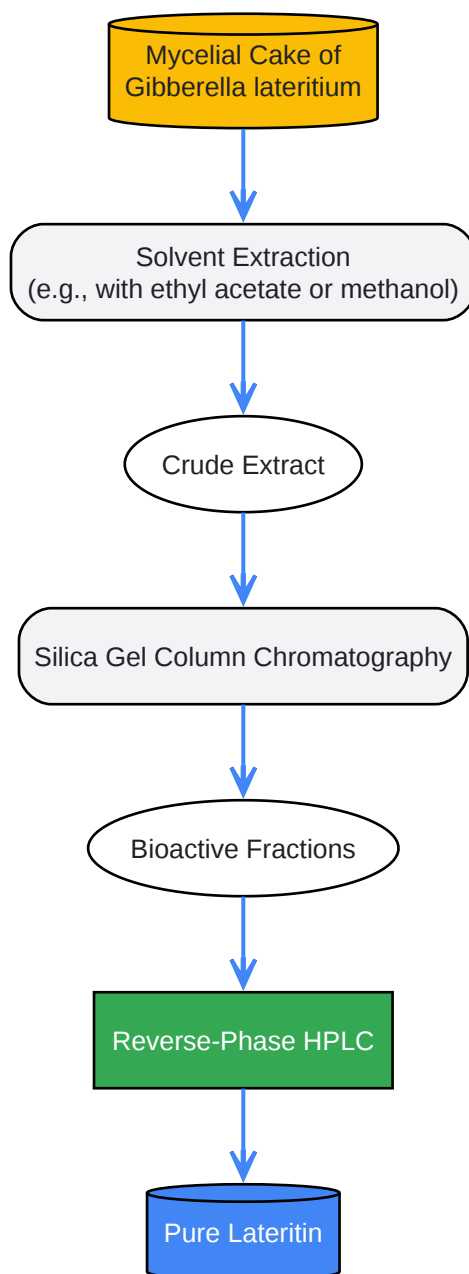
ACAT Inhibition

Lateritin has been shown to inhibit rat liver ACAT activity with an IC_{50} value of 5.7 μM [2]. The inhibition is reported to be time-dependent and irreversible[2]. ACAT is responsible for the esterification of free cholesterol to cholesteryl esters for storage in lipid droplets. By inhibiting this enzyme, **lateritin** can modulate cellular cholesterol levels.

Signaling Pathway

ACAT is an integral membrane protein located in the endoplasmic reticulum. It plays a key role in the pathophysiology of several diseases, including atherosclerosis and Alzheimer's disease, by contributing to foam cell formation and amyloid-beta generation, respectively. The inhibition of ACAT by **lateritin** disrupts this process.





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References

- 1. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 2. researchgate.net [researchgate.net]
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